molecular formula C14H21BrO3 B8407711 2-Bromo-4-(tert-butyl)-1-((2-methoxyethoxy)methoxy)benzene

2-Bromo-4-(tert-butyl)-1-((2-methoxyethoxy)methoxy)benzene

Cat. No.: B8407711
M. Wt: 317.22 g/mol
InChI Key: XVCCNAHHRXFYAX-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butyl)-1-((2-methoxyethoxy)methoxy)benzene is a useful research compound. Its molecular formula is C14H21BrO3 and its molecular weight is 317.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H21BrO3

Molecular Weight

317.22 g/mol

IUPAC Name

2-bromo-4-tert-butyl-1-(2-methoxyethoxymethoxy)benzene

InChI

InChI=1S/C14H21BrO3/c1-14(2,3)11-5-6-13(12(15)9-11)18-10-17-8-7-16-4/h5-6,9H,7-8,10H2,1-4H3

InChI Key

XVCCNAHHRXFYAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCOCCOC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-4-(tert-butyl)phenol [Intermediate 1, Step 1] (5.0 g, 21.8 mmol) and triethylamine (4.4 g, 43.5 mmol) in anhydrous dichloromethane (20 mL) at room temperature under nitrogen was added dropwise 2-methoxyethoxymethyl chloride (2.5 mL, 21.9 mmol) and the reaction mixture stirred overnight. The reaction mixture was poured into water (100 mL), the organic phase separated, dried (MgSO4), filtered and concentrated under reduced pressure to give 2-bromo-4-(tert-butyl)-1-((2-methoxyethoxy)methoxy)benzene (5.0 g, 72% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-4-(tert-butyl)phenol [Intermediate 1, Step 1] (5.0 g, 21.8 mmol) and triethylamine (4.4 g, 43.5 mmol) in anhydrous dichloromethane (20 mL) at room temperature under nitrogen was added dropwise 2-methoxyethoxymethyl chloride (2.5 mL, 21.9 mmol) and the reaction mixture stirred overnight. The reaction mixture was poured into water (100 mL), the organic phase separated, dried (MgSO4), filtered and concentrated under reduced pressure to give 2-bromo-4-(tert-butyl)-1-((2-methoxyethoxy)methoxy)benzene (5.0 g, 72% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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